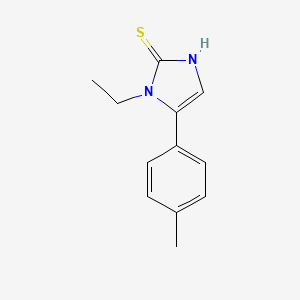

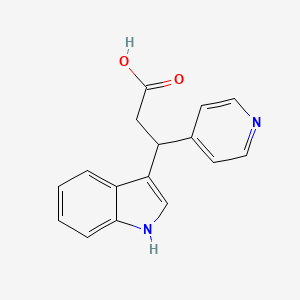

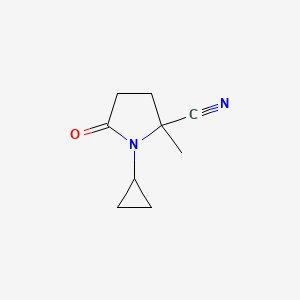

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (EMIT) is an organosulfur compound that is widely used in chemical synthesis and scientific research. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. EMIT is also used in a wide range of biochemical and physiological applications, such as enzyme kinetics, drug metabolism, and signal transduction.

Applications De Recherche Scientifique

Corrosion Inhibition Properties

Research on derivatives similar to 1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol focuses on their ability to inhibit corrosion, particularly in metals like mild steel in acidic environments. A study by Ammal, Prajila, and Joseph (2018) reveals that derivatives of 1H-imidazole effectively protect mild steel against corrosion in sulfuric acid through the formation of a protective layer, as evidenced by increased charge transfer resistance and supportive SEM images. These compounds exhibit mixed-type inhibition behavior and adsorb onto the metal surface following the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption mechanisms (Ammal, Prajila, & Joseph, 2018).

Synthesis and Transformations

Another significant application is in synthetic chemistry, where 1H-imidazole derivatives are pivotal in creating new compounds with potential biological activities. Jasiński et al. (2008) described the synthesis of new optically active 1H-imidazole 3-oxides from amino acid esters. These compounds can undergo various transformations, such as sulfur-transfer reactions to yield 2,3-dihydro-1H-imidazole-2-thione derivatives, showcasing the versatility of 1H-imidazole derivatives in organic synthesis (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Anticorrosive Mechanisms and Theoretical Insights

Further investigations into the anticorrosive mechanisms of 1H-imidazole derivatives, such as those by Tan et al. (2020), combine experimental methods with theoretical research to provide deep insights into how these compounds protect metals in acidic media. Their findings, supported by electrochemical methods, AFM, and SEM analyses, alongside quantum chemical calculations, highlight the efficiency of these inhibitors in forming protective layers on metal surfaces through adsorption that aligns with the Langmuir isotherm model (Tan et al., 2020).

Biological Activities and Potential Therapeutic Applications

In the realm of pharmacology, the synthesis and evaluation of 1H-imidazoles for their potential as ligands for the estrogen receptor and as cytotoxic inhibitors highlight the broad applicability of this chemical class. Research by Wiglenda et al. (2005) has shown that specific substitutions on the 1H-imidazole ring can induce hormonal activity and exhibit antiproliferative effects against cancer cell lines, demonstrating the therapeutic potential of these compounds (Wiglenda et al., 2005).

Propriétés

IUPAC Name |

3-ethyl-4-(4-methylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-3-14-11(8-13-12(14)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZAHVRRMFWZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2445517.png)

![Tert-butyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]-[(1-methylimidazol-2-yl)methyl]amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2445518.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2445526.png)

![ethyl 3-[[4-(trifluoromethoxy)phenyl]carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2445531.png)

![(Z)-2-([1,1'-biphenyl]-4-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2445534.png)

![16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2445536.png)